N-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]acetamide
Overview
Description
Scientific Research Applications
Synthesis and Biological Evaluation
- Research has led to the development of novel derivatives through the synthesis of compounds related to the core structure of N-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]acetamide. For instance, a study demonstrated a solvent-free synthesis of 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles and their derivatives, showcasing moderate-to-significant cytotoxic and antibacterial activity (Aggarwal et al., 2014).
Imaging Applications
- A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives of the compound of interest, has been identified as selective ligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET), highlighting their potential in diagnostic imaging (Dollé et al., 2008).
Anticancer and Antimicrobial Agents
- New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and evaluated for their anticancer activity, indicating a selective cytotoxicity towards human lung adenocarcinoma cells, with some compounds showing high selectivity and significant apoptosis induction (Evren et al., 2019).
Anticonvulsant Activity
- The synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents was investigated, revealing that some compounds exhibited moderate anticonvulsant activity, thus suggesting a promising direction for the development of new treatments for epilepsy (Severina et al., 2020).
Interaction with Biological Molecules
- Studies also focus on the interaction of derivatives with biological molecules. For example, the binding and fluorescence properties of p-hydroxycinnamic acid amides, including compounds structurally similar to N-[4-(2-mercapto-4,4-dimethylpyrimidin-1(4H)-yl)phenyl]acetamide, with bovine serum albumin were explored to understand the interaction mechanism and potential biological implications (Meng et al., 2012).
Safety and Hazards
properties
IUPAC Name |
N-[4-(6,6-dimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-10(18)15-11-4-6-12(7-5-11)17-9-8-14(2,3)16-13(17)19/h4-9H,1-3H3,(H,15,18)(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFWDRPTUMGCQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C=CC(NC2=S)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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